Certified Purity Versus Typical In-House Intermediate Purity
Fluvastatin Ethyl Boronate Ester reference standards are supplied with detailed characterization data and a certificate of analysis (CoA) that guarantees a certified purity, typically >95%, compliant with regulatory guidelines [1]. This contrasts sharply with the non-certified cyclic boronate complex used in-situ during synthesis, which is isolated as a crude solid with reported yields as low as 30% and a melting point range of 153-156°C, indicating unquantified impurity levels [2]. This purity gap eliminates the need for extensive in-house purification and characterization, a critical differentiator for QC laboratories.
| Evidence Dimension | Purity Assurance and Characterization Level |
|---|---|
| Target Compound Data | >95% purity by HPLC; supplied with full CoA, LC-MS/MS, and NMR data [1]. |
| Comparator Or Baseline | Isolated synthetic cyclic boronate complex; 30% yield; melting point 153-156°C; no purity percentage reported [2]. |
| Quantified Difference | >3-fold yield difference contextually indicating far lower purity; presence of full orthogonal characterization data versus mere melting point. |
| Conditions | Target: Certified reference standard production. Comparator: Process intermediate isolation via solvent crystallization [2]. |
Why This Matters
Procuring a certified impurity standard reduces analytical uncertainty and eliminates the labor cost of full structural characterization, which is mandatory for regulatory submission.
- [1] Axios Research. Fluvastatin Ethyl Boronate Ester. Product Datasheet. View Source
- [2] USV LTD. (2007). A process for the preparation of fluvastatin sodium. WO2007023503. View Source
